

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromophenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromophenethyl alcohol*

Cat. No.: B1273047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of **3-Bromophenethyl alcohol**, specifically its boiling point under vacuum and its density. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Physicochemical Data of 3-Bromophenethyl Alcohol

The following table summarizes the essential quantitative data for **3-Bromophenethyl alcohol**.

Property	Value	Conditions
Boiling Point	107-110 °C	at 1 mm Hg[1][2]
Density	1.478 g/mL	at 25 °C[1][2]
Molecular Formula	C ₈ H ₉ BrO	
Molecular Weight	201.06 g/mol	[3]
Appearance	Colorless or light yellow liquid	[1]
Refractive Index	1.5732	at 20°C[1][2]
Flash Point	> 230 °F (> 110 °C)	[1]

Experimental Protocols

Determination of Boiling Point Under Vacuum (Vacuum Distillation)

This protocol outlines the procedure for determining the boiling point of a liquid at a reduced pressure. This technique is crucial for compounds like **3-Bromophenethyl alcohol**, which may decompose at their atmospheric boiling point.

Apparatus:

- Round-bottom flask
- Claisen adapter
- Thermometer with ground glass joint
- Short-path distillation head (or condenser and vacuum adapter)
- Receiving flask
- Heating mantle with a stirrer
- Magnetic stir bar
- Vacuum pump or water aspirator
- Vacuum trap
- Manometer (optional, but recommended for accurate pressure reading)
- Thick-walled vacuum tubing
- Joint grease
- Clamps and stand

Procedure:

- Apparatus Assembly:
 - Carefully inspect all glassware for cracks or defects before assembly.
 - Place a magnetic stir bar in the round-bottom flask and add the **3-Bromophenethyl alcohol**.
 - Grease all ground glass joints to ensure a tight seal.
 - Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.
 - Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.
- System Evacuation:
 - Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source.
 - Turn on the cooling water to the condenser.
 - Begin stirring the liquid.
 - Turn on the vacuum source to evacuate the system. Check for leaks; there should be no hissing sounds.
- Heating and Distillation:
 - Once the desired pressure is reached and stable, begin to gently heat the round-bottom flask using the heating mantle.
 - Observe the liquid for boiling and the condensation of vapor on the thermometer bulb.
 - Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
- Shutdown:

- Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
- Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.^[4]
- Turn off the cooling water.

Determination of Density using a Pycnometer

This protocol describes a precise method for determining the density of a liquid using a pycnometer (specific gravity bottle).^[5]

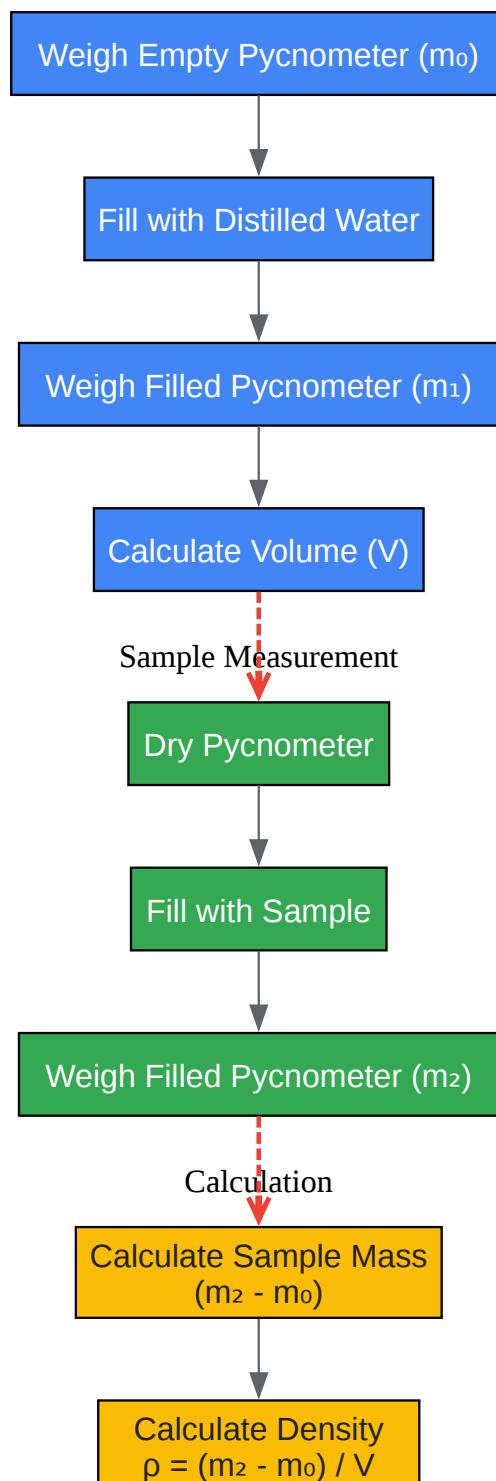
Apparatus:

- Pycnometer with a stopper containing a capillary hole
- Analytical balance (accurate to at least 0.001 g)
- Thermometer
- Constant temperature water bath (optional, for high precision)
- Distilled water (for calibration)

Procedure:

- Calibration of Pycnometer Volume:
 - Thoroughly clean and dry the pycnometer and its stopper.
 - Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_0).
 - Fill the pycnometer with distilled water of a known temperature.
 - Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.
 - Weigh the water-filled pycnometer and record the mass (m_1).

- The mass of the water is ($m_1 - m_0$).
- Calculate the volume of the pycnometer (V) using the density of water (ρ_{water}) at the measured temperature: $V = (m_1 - m_0) / \rho_{\text{water}}$.
- Measurement of **3-Bromophenethyl Alcohol** Density:
 - Empty and dry the pycnometer.
 - Fill the pycnometer with **3-Bromophenethyl alcohol**.
 - Insert the stopper, wipe the exterior dry, and ensure the temperature is the same as the calibration temperature (e.g., 25 °C).
 - Weigh the filled pycnometer and record the mass (m_2).
 - The mass of the **3-Bromophenethyl alcohol** is ($m_2 - m_0$).
- Calculation:
 - Calculate the density of the **3-Bromophenethyl alcohol** (ρ_{sample}) using the formula:
$$\rho_{\text{sample}} = (m_2 - m_0) / V$$


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination under Vacuum.

Pycnometer Calibration

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. batman.edu.tr [batman.edu.tr]
- 3. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 3-Bromophenethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273047#boiling-point-and-density-of-3-bromophenethyl-alcohol-under-vacuum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com